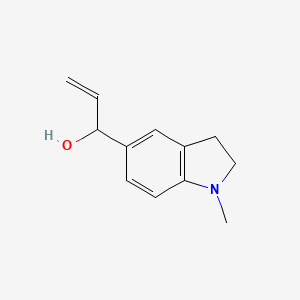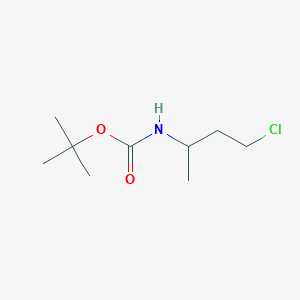
Tert-butyl (4-chlorobutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-chlorobutan-2-yl)carbamate is an organic compound with the molecular formula C9H18ClNO2. It is a carbamate derivative, which is a class of compounds widely used in organic synthesis and pharmaceutical chemistry. This compound is known for its role as a protecting group for amines, which helps in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl N-(4-chlorobutan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl N-(4-chlorobutan-2-yl)carbamate may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(4-chlorobutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted amines or thiols.
Hydrolysis Products: The major products of hydrolysis are the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used as a protecting group for amines. This allows chemists to perform reactions on other parts of the molecule without affecting the amine group .
Biology and Medicine
In biological and medicinal research, this compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups during the synthesis of complex drug molecules .
Industry
In the industrial sector, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group makes it valuable in the large-scale synthesis of these compounds .
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-chlorobutan-2-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage prevents the amine from participating in unwanted side reactions. The carbamate group can be selectively removed under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl N-(4-chlorobutan-2-yl)carbamate is unique due to its specific structure, which includes a chlorobutyl group. This makes it particularly useful in reactions where selective substitution of the chlorine atom is desired. Its stability under various conditions also makes it a versatile protecting group in organic synthesis .
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
tert-butyl N-(4-chlorobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
DLIYJYQTVMUHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


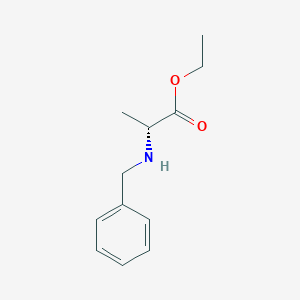
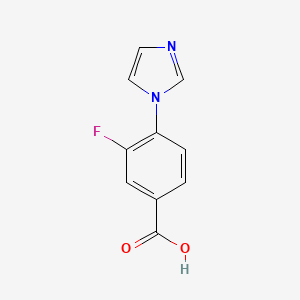
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
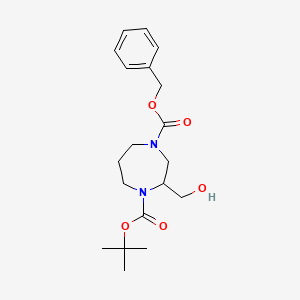
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
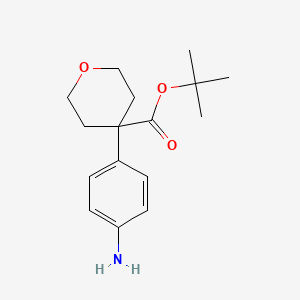
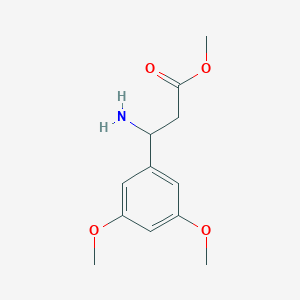
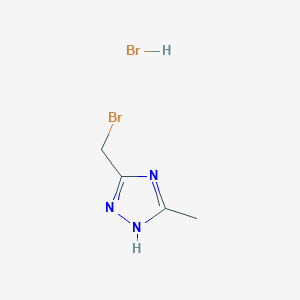
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)
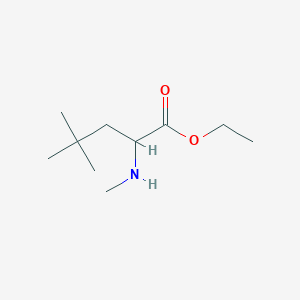

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
